2-(6-chloro-3-oxo-2-(o-tolyl)-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
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Description
2-(6-chloro-3-oxo-2-(o-tolyl)-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C27H22ClN3O5 and its molecular weight is 503.94. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Activity and Coordination Complexes
Research on pyrazole-acetamide derivatives has demonstrated their ability to form coordination complexes with metals such as Co(II) and Cu(II), which exhibit significant antioxidant activity. These complexes engage in various hydrogen bonding interactions, leading to supramolecular architectures with potential applications in developing antioxidant agents (Chkirate et al., 2019).
Anti-Cancer Activity
Studies on fluoro substituted benzo[b]pyran and its derivatives have shown anticancer activity against several human cancer cell lines, including lung, breast, and CNS cancers. These compounds operate at low concentrations, suggesting their potential in cancer therapy (Hammam et al., 2005).
Novel Pyrone Derivatives
The synthesis and characterization of novel 2-pyrone derivatives have revealed their potential for molecular docking and molecular dynamics simulation studies. These compounds exhibit intriguing intermolecular interactions and binding modes, suggesting applications in drug design and biomolecular studies (Sebhaoui et al., 2020).
Heterocycle Synthesis and Biological Activity
Research into the regioselective synthesis of pyrano[3,2-f]benzo[b]thiophene derivatives has opened up new avenues in the development of bioactive heterocycles. These compounds have been explored for their potential applications in medicinal chemistry, highlighting the versatility of heterocyclic compounds in drug discovery (Majumdar & Biswas, 1999).
Inhibition of Biological Activities
Compounds structurally related to the queried acetamide have been explored for their inhibitory effects on enzymes like five-lipoxygenase activity protein (FLAP). Such inhibitors are crucial for understanding inflammation processes and developing anti-inflammatory drugs (Latli et al., 2015).
Properties
IUPAC Name |
2-[6-chloro-2-(2-methylphenyl)-3-oxo-4H-chromeno[2,3-c]pyrazol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClN3O5/c1-16-4-2-3-5-21(16)31-26(33)20-13-17-12-18(28)6-8-22(17)36-27(20)30(31)15-25(32)29-19-7-9-23-24(14-19)35-11-10-34-23/h2-9,12,14H,10-11,13,15H2,1H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZMAEQVDIMROY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(N2CC(=O)NC4=CC5=C(C=C4)OCCO5)OC6=C(C3)C=C(C=C6)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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